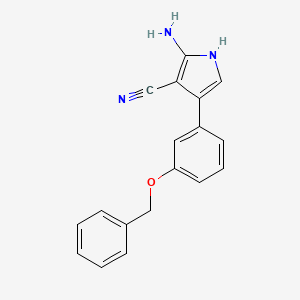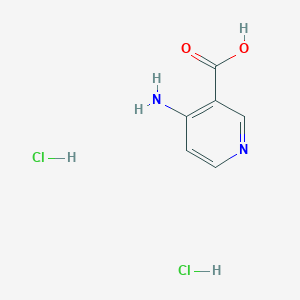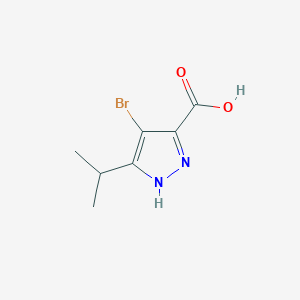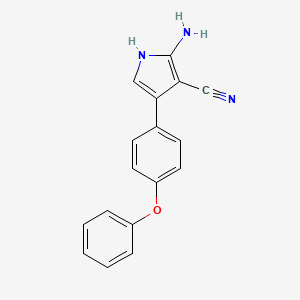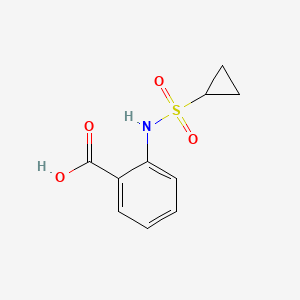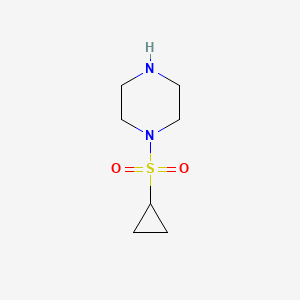![molecular formula C14H14N2O6 B1520175 3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1214144-69-0](/img/structure/B1520175.png)
3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer Agent Synthesis
This compound has been utilized in the design and synthesis of indole derivatives with potential anticancer properties. The benzodioxolyl group plays a crucial role in the pharmacophore, enhancing the activity against specific cancer cell lines such as prostate, pancreatic, and leukemia .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound serves as a scaffold for developing enzyme inhibitors. Its structure is conducive to modifications that allow it to interact with active sites of enzymes, potentially leading to new treatments for diseases where enzyme regulation is therapeutic .
Pharmacology: Drug Development
Pharmacologically, it’s part of experimental compounds like phenylimidazoles, which are studied for their interactions with biological targets such as nitric oxide synthase. These interactions are key in understanding the compound’s therapeutic potential and safety profile .
Organic Chemistry: Synthetic Intermediate
Organic chemists value this compound as a synthetic intermediate. Its reactive groups make it a versatile precursor for synthesizing a wide range of organic molecules, including those with complex ring structures integral to pharmaceuticals .
Analytical Chemistry: Chromatographic Analysis
Analytical chemists use derivatives of this compound as standards or reagents in chromatographic methods to quantify or identify substances within a mixture, thanks to its distinctive spectral properties .
Chemical Biology: Molecular Probing
In chemical biology, the compound’s ability to bind to various biological macromolecules makes it a useful probe for studying molecular interactions, aiding in the discovery of new biological pathways and potential drug targets .
Mechanism of Action
Target of Action
The primary target of 3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that is responsible for the production of nitric oxide, a molecule that plays a critical role in many physiological and pathological processes.
Mode of Action
It is believed to interact with its target, nitric oxide synthase, and modulate its activity . This interaction could lead to changes in the production of nitric oxide, thereby affecting various physiological processes.
properties
IUPAC Name |
3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c17-12(18)4-2-9-13(19)16(14(20)15-9)6-8-1-3-10-11(5-8)22-7-21-10/h1,3,5,9H,2,4,6-7H2,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVIQLDRKRRNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



